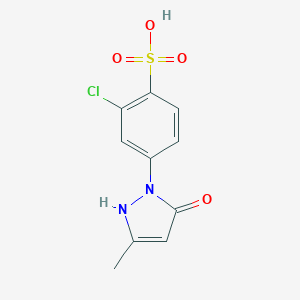

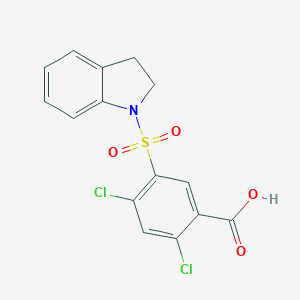

2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid, also known as CHMB, is a sulfonated pyrazole derivative that has been widely used in scientific research. CHMB is a potent inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in many types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma.

Mécanisme D'action

The mechanism of action of 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid involves binding to the active site of CAIX and blocking its catalytic activity. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton, which contributes to the acidification of the extracellular microenvironment and promotes tumor progression. By inhibiting CAIX, 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid can restore the pH balance and disrupt the survival of hypoxic tumor cells. Additionally, 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid may induce cell cycle arrest, apoptosis, and autophagy by modulating various signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.

Biochemical and Physiological Effects:

2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid has been shown to have low toxicity and good pharmacokinetic properties in animal studies. 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid is rapidly absorbed and distributed to various organs, including the liver, kidney, lung, and brain. 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid is metabolized by the liver and excreted mainly through the urine. 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid has a half-life of about 3-4 hours in rats and mice. 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid does not cause significant changes in body weight, food intake, or hematological and biochemical parameters at therapeutic doses. However, 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid may induce mild renal toxicity and reversible inhibition of erythrocyte carbonic anhydrase in some species.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid in lab experiments include its high potency, selectivity, and specificity for CAIX inhibition, its ability to penetrate the blood-brain barrier and target hypoxic regions of the brain, and its potential as a therapeutic agent for various types of cancer. The limitations of using 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid in lab experiments include its limited solubility in water and some organic solvents, its potential interference with other carbonic anhydrase isoforms, and its lack of clinical data in humans.

Orientations Futures

The future directions of 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid research include the following:

1. Optimization of the synthesis method and development of new analogs with improved pharmacological properties and reduced toxicity.

2. Investigation of the molecular mechanism of CAIX inhibition by 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid and identification of the key residues involved in the binding interaction.

3. Evaluation of the efficacy and safety of 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid in clinical trials for cancer therapy, either as a monotherapy or in combination with other drugs.

4. Exploration of the potential of 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid as a diagnostic tool for imaging hypoxic tumors using positron emission tomography or magnetic resonance imaging.

5. Elucidation of the role of CAIX in other pathological conditions, such as ischemic stroke, chronic obstructive pulmonary disease, and diabetic nephropathy, and the potential of 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid as a therapeutic agent for these diseases.

In conclusion, 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid is a promising CAIX inhibitor that has shown great potential in cancer research. Further studies are needed to fully understand its mechanism of action, optimize its pharmacological properties, and evaluate its clinical efficacy and safety. 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid represents a valuable tool for investigating the role of CAIX in tumor biology and developing new strategies for cancer therapy.

Méthodes De Synthèse

The synthesis of 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid involves the reaction of 2-chloro-4-nitrobenzenesulfonic acid with 5-hydroxy-3-methyl-1H-pyrazole in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is then purified by recrystallization or column chromatography. The yield of 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid can be improved by optimizing the reaction conditions and using higher purity starting materials.

Applications De Recherche Scientifique

2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid has been extensively studied as a CAIX inhibitor in cancer research. CAIX is a promising target for cancer therapy because it is selectively expressed in hypoxic tumor cells and plays a crucial role in pH regulation, cell migration, and invasion. Inhibition of CAIX by 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid has been shown to reduce tumor growth, metastasis, and angiogenesis in various preclinical models. Moreover, 2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid has been found to enhance the efficacy of conventional chemotherapy and radiotherapy by sensitizing cancer cells to hypoxia-induced apoptosis.

Propriétés

Nom du produit |

2-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid |

|---|---|

Formule moléculaire |

C10H9ClN2O4S |

Poids moléculaire |

288.71 g/mol |

Nom IUPAC |

2-chloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid |

InChI |

InChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)7-2-3-9(8(11)5-7)18(15,16)17/h2-5,12H,1H3,(H,15,16,17) |

Clé InChI |

YWHFCNJBLJSOTR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(N1)C2=CC(=C(C=C2)S(=O)(=O)O)Cl |

SMILES canonique |

CC1=CC(=O)N(N1)C2=CC(=C(C=C2)S(=O)(=O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)

![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)

![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)

![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)

![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)

![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)

![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)

![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)

![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)